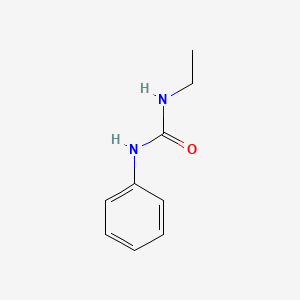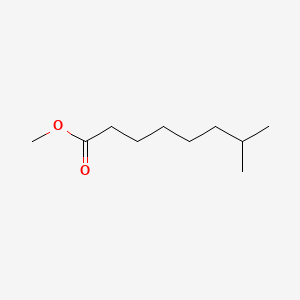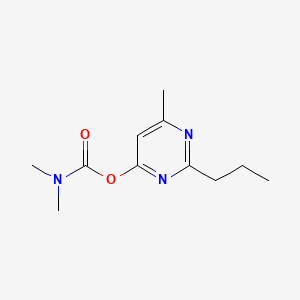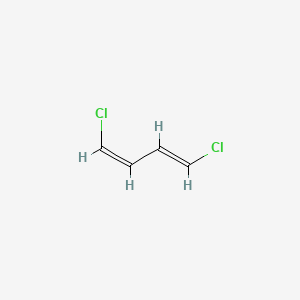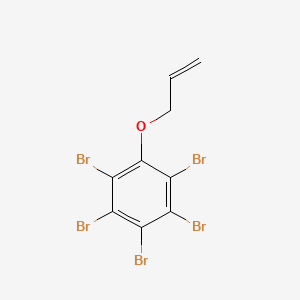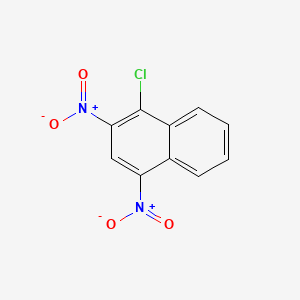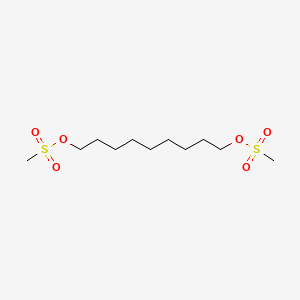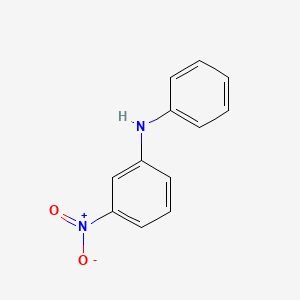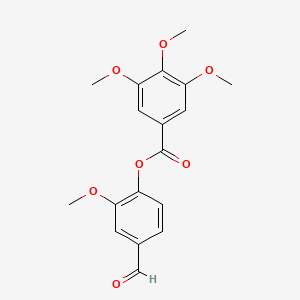
4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate
Overview
Description
4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate is a chemical compound with the molecular formula C18H18O7 . It has a molecular weight of 346.34 .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 18 hydrogen atoms, and 7 oxygen atoms . The InChI code for this compound is 1S/C18H18O7/c1-21-14-7-11 (10-19)5-6-13 (14)25-18 (20)12-8-15 (22-2)17 (24-4)16 (9-12)23-3/h5-10H,1-4H3 .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 481.1±38.0 °C at 760 mmHg, and a flash point of 211.7±26.8 °C . It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .Scientific Research Applications
Synthesis and Protective Groups
The compound 4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate has been utilized in the total synthesis of psoromic acid, highlighting its role in the selective functionalization of synthetic intermediates. The use of isopropyl ethers as phenolic protective groups during these syntheses underscores its importance in organic chemistry, facilitating the protection and deprotection of functional groups in complex molecules (Sala & Sargent, 1979).
Chromogenic Indicators and Cell Viability
This compound's derivatives have found applications as highly water-soluble chromogenic indicators for NADH, demonstrating its utility in biochemical assays. These derivatives serve as sensitive indicators for cell viability and proliferation assays, showcasing their significance in biological research and medical diagnostics (Ishiyama et al., 1997).
Bioactivity and Medicinal Chemistry
Derivatives of this compound have been synthesized and evaluated for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. These studies have shown that certain derivatives exhibit interesting cytotoxic activities, making them candidates for further anti-tumor activity studies (Gul et al., 2016).
Environmental Microbiology
In environmental microbiology, the compound's derivatives have been involved in studies on the bacterial degradation of aromatic acids, leading to insights into the microbial catabolism of complex organic compounds. This research contributes to our understanding of bioremediation processes and the microbial metabolism of xenobiotic compounds (Donnelly & Dagley, 1980).
Marine Natural Products
Marine-derived fungi have been a source of bioactive phenyl ether derivatives, with compounds structurally related to this compound showing strong antioxidant activities. Such studies emphasize the potential of marine natural products in drug discovery and the development of novel antioxidants (Xu et al., 2017).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-21-14-7-11(10-19)5-6-13(14)25-18(20)12-8-15(22-2)17(24-4)16(9-12)23-3/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTQNCJLDBFXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60992679 | |
| Record name | 4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60992679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-95-2 | |
| Record name | 4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60992679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-formyl-2-methoxyphenyl 3,4,5-trimethoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




